![molecular formula C20H24N6 B5616320 4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5616320.png)
4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and analysis of pyrimidine derivatives, including those with additional functional groups and heterocyclic structures similar to "4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine," are of significant interest in the field of organic chemistry due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in chemical synthesis.
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including nitration, cyclization, and substitutions. For example, [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide was synthesized via nitration followed by an oxidative cyclization under mild conditions (Sako et al., 2000).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including crystal and molecular structures, can be determined through X-ray crystallography. For example, the structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives were elucidated, revealing their crystallization in the monoclinic system (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives can participate in various chemical reactions, including interactions with nucleophiles, leading to the formation of novel compounds. The reactivity can be influenced by substituents on the pyrimidine ring, as observed in the formation of novel pyrazolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidines (Elmaati, 2002).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as stability, crystallization behavior, and solubility, are critical for their practical applications. For instance, certain pyridinols show remarkable stability and antioxidant properties, contributing to their effectiveness as phenolic antioxidants (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties, including the reactivity, functional group transformations, and interactions with other molecules, are essential for understanding the behavior of pyrimidine derivatives in various conditions. The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols highlight the versatility and potential of pyrimidine derivatives as antioxidants and intermediates in organic synthesis (Wijtmans et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5-dimethyl-6-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-15-16(2)23-14-24-19(15)25-9-5-18(6-10-25)20-22-8-11-26(20)13-17-4-3-7-21-12-17/h3-4,7-8,11-12,14,18H,5-6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZDCDNYCWAENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.